4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline
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Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline typically involves multiple steps:
Formation of the furan-2-yl oxadiazole: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Introduction of the nitroaniline moiety: This step involves nitration of aniline derivatives under controlled conditions.
Coupling reactions: The final step involves coupling the furan-2-yl oxadiazole with the nitroaniline derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Cyclization: Cyclization reactions often require dehydrating agents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring and have similar biological activities.
Furan Derivatives: Compounds with a furan ring exhibit similar chemical reactivity and applications.
Nitroaniline Derivatives: These compounds are known for their use in dyes and as intermediates in organic synthesis.
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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